- Solution-state doping-assisted molecular ordering and enhanced thermoelectric properties of an amorphous polymer, International Journal of Energy Research, 2021, 45(15), 21540-21551
Cas no 920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))
920504-00-3 structure
Product Name:(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
كاس عدد:920504-00-3
وسط:C31H54S2Sn2
ميغاواط:728.310465335846
MDL:MFCD27923077
CID:1090217
PubChem ID:44203213
Update Time:2025-09-28
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-4H-cyclopenta-[2,1-b:3,4-b']dithiophene
- 1,1′-[4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] (ACI)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta-[2,1-b
- 3,4-b′]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b]dithiophene
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene
- 4,4-Bis-(2-ethylhexyl)-2,6-bis-trimethylstannyl-4H-cyclopenta[2,1-b
- [4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane)
- 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4h-cyclopenta-[2,1-b:3,4-b']dithiophene
- [7,7-BIS(2-ETHYLHEXYL)-10-(TRIMETHYLSTANNYL)-3,11-DITHIATRICYCLO[6.3.0.0(2),?]UNDECA-1(8),2(6),4,9-TETRAEN-4-YL]TRIMETHYLSTANNANE
- DTXSID10657887
- ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- [7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- SCHEMBL1172918
- 920504-00-3
- (4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
- 4,4-Bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
- F75852
-
- MDL: MFCD27923077
- نواة داخلي: 1S/C25H36S2.6CH3.2Sn/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24;;;;;;;;/h13-14,19-20H,5-12,17-18H2,1-4H3;6*1H3;;
- مفتاح Inchi: ZXOMLXYQGDCJAQ-UHFFFAOYSA-N
- ابتسامات: S1C([Sn](C)(C)C)=CC2=C1C1=C(C2(CC(CCCC)CC)CC(CCCC)CC)C=C([Sn](C)(C)C)S1
حساب السمة
- نوعية دقيقة: 736.21800
- النظائر كتلة واحدة: 730.17110g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 35
- تدوير ملزمة العد: 12
- تعقيدات: 595
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 56.5Ų
الخصائص التجريبية
- بسا: 0.00000
- لوغب: 11.73080
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005744-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 1g |
$1115.88 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 100mg |
¥406.80 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B958286-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
¥697.50 | 2022-10-10 | |
| eNovation Chemicals LLC | D282058-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 97% | 1g |
$510 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-100mg |
DTC26-2Sn |
920504-00-3 | 98% | 100mg |
¥554.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-1g |
DTC26-2Sn |
920504-00-3 | 98% | 1g |
¥2857.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686562-250mg |
DTC26-2Sn |
920504-00-3 | 98% | 250mg |
¥1020.00 | 2024-04-25 | |
| A2B Chem LLC | AX50488-100mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 100mg |
$80.00 | 2024-07-18 | |
| A2B Chem LLC | AX50488-250mg |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95% | 250mg |
$125.00 | 2024-07-18 | |
| Crysdot LLC | CD11014233-1g |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) |
920504-00-3 | 95+% | 1g |
$1353 | 2024-07-19 |
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Solvents: Tetrahydrofuran ; overnight, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
المراجع
- Synthesis, characterization and photovoltaic properties of poly(cyclopentadithiophene-alt-isoindigo), Polymer Chemistry, 2013, 4(20), 5351-5360
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
المراجع
- Synthesis and side chain effect on optoelectronic properties of isoindigo-based low band gap polymers, PMSE Preprints, 2012, ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
المراجع
- Manufacture of high-purity fused polycyclic aromatic compounds, conjugated polymers manufactured from them, photoelectric converters using conjugated polymers, solar cells, and solar cell modules, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
المراجع
- Langmuir and Langmuir-Blodgett films of low-bandgap polymers, Polymer International, 2018, 67(8), 1028-1034
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
المراجع
- D-A polymers for fluorescence/photoacoustic imaging and characterization of their photothermal properties, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(42), 6576-6584
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 3 h, -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 20 h, rt
المراجع
- Panchromatic Conjugated Polymers Containing Alternating Donor/Acceptor Units for Photovoltaic Applications, Macromolecules (Washington, 2007, 40(6), 1981-1986
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt; rt → -78 °C; 30 min, -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
1.2 rt → -78 °C; -78 °C; 30 min, -78 °C; -78 °C → rt; > 2 h, rt
المراجع
- Dioxidephenanthrothiadiazole polymer as an electroluminescent material for LED and photovoltaic device, Korea, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; overnight, rt
المراجع
- Synthesis and photovoltaic properties of new near infrared absorption polymers based on C and N-bridged dithiophene and diketopyrrolopyrrole units, Journal of Materials Science: Materials in Electronics, 2013, 24(8), 3029-3035
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 40 min, -78 °C
المراجع
- Method for producing conjugated polymers, photoelectric conversion elements, solar cells, and solar cell modules thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
المراجع
- Compounds containing electron rich and electron deficient regions and their use in organic electronic applications, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Pentane , Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C; 3 h, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Pentane ; 5 min, -78 °C; 1 h, -78 °C; -78 °C → rt; overnight, rt
المراجع
- A regioregular conjugated polymers which exhibit selected optical/or electrical properties, United States, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.2 -78 °C → rt; overnight, rt
المراجع
- Method for regulating and controlling short-wave near infrared fluorescence of D-A type conjugated polymer, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 1 h, -78 °C
1.2 17 h, rt
1.2 17 h, rt
المراجع
- Benzobis(thiadiazole)-based alternating copolymer and an organic electronic device and an organic thin-film transistor thereof, United States, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt; rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 17 h, rt
1.3 Reagents: Water ; rt
المراجع
- Photovoltaic Performance of Polymers Based on Dithienylthienopyrazines Bearing Thermocleavable Benzoate Esters, Macromolecules (Washington, 2010, 43(3), 1253-1260
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
المراجع
- Side-Chain Engineering of Nonfullerene Acceptors for Near-Infrared Organic Photodetectors and Photovoltaics, ACS Energy Letters, 2019, 4(6), 1401-1409
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
1.2 -78 °C → rt; 1 h, rt
1.3 Solvents: Water ; rt
المراجع
- Bisthienocyclopentadiene-fluorinated quinoxaline conjugated polymer, China, , ,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; overnight, rt
1.3 Reagents: Water
المراجع
- Semi-transparent low-donor content organic solar cells employing cyclopentadithiophene-based conjugated molecules, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(39), 10532-10537
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
المراجع
- Synthesis and Photovoltaic Properties of Cyclopentadithiophene-Based Low-Bandgap Copolymers That Contain Electron-Withdrawing Thiazole Derivatives, Chemistry - A European Journal, 2010, 16(12), 3743-3752
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; -78 °C → rt; 3 h, rt; rt → -78 °C
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Hexane ; -78 °C; -78 °C → rt; 16 h, rt
1.3 Reagents: Water ; rt
المراجع
- Synthesis and characterization of cyclopentadithiophene-based low bandgap copolymers containing electron-deficient benzoselenadiazole derivatives for photovoltaic devices, Journal of Polymer Science, 2010, 48(6), 1423-1432
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Raw materials
- Trimethyltin chloride
- 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
- Tetramethylstannane
- 2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) Preparation Products
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
رقم الطلب:A933932
حالة المخزون:in Stock
كمية:1g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 15:12
الأسعار ($):279.0
بريد إلكتروني:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
رقم الطلب:sfd22828
حالة المخزون:in Stock
كمية:200kg
نقاء:99.9%
آخر تحديث معلومات التسعير:Friday, 19 July 2024 14:39
الأسعار ($):discuss personally
بريد إلكتروني:sales2@senfeida.com
(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane) الوثائق ذات الصلة
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
920504-00-3 ((4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)) منتجات ذات صلة
- 502844-26-0(Stannane, tributyl(3,3'-dicyclohexyl[2,2'-bithiophen]-5-yl)-)
- 869556-90-1([4-hexyl-5-(3-hexyl-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane)
- 920503-98-6(Stannane, 1,1'-(4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis[1,1,1-trimethyl-)
- 2043033-41-4
- 903904-48-3(Stannane, (3,4'-dihexyl[2,2'-bithiophen]-5-yl)trimethyl-)
- 1048694-54-7(Stannane, 1,1'-(3,3'-didodecyl[2,2'-bithiophene]-5,5'-diyl)bis[1,1,1-trimethyl-)
- 874633-50-8(Stannane, 1,1'-(4,4-dioctyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl)bis[1,1,1-trimethyl-)
- 1201921-81-4((4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane))
- 1978327-05-7(Stannane, 1,1'-[3',4'-bis(2-ethylhexyl)[2,2':5',2''-terthiophene]-5,5''-diyl]bis[1,1,1-trimethyl-)
- 1252555-61-5(Trimethyl-[9,9,18,18-tetrakis(4-hexylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:920504-00-3)(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)
نقاء:99%
كمية:1g
الأسعار ($):279.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:920504-00-3)2,6-Bis(triMethyltin)-4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار